N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine

PROTAC linker design Aqueous solubility USP7 degrader

N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine (IUPAC: tert-butyl 4-(2-piperazin-1-ylethyl)piperazine-1-carboxylate; CAS 164332-19-8) is a bifunctional bispiperazine building block bearing a Boc-protected piperazine at one terminus and a free NH-piperazine at the other. With molecular formula C15H30N4O2 and a molecular weight of 298.42 g/mol, it is classified under the ECHA C&L Inventory as Acute Tox.

Molecular Formula C15H30N4O2
Molecular Weight 298.431
CAS No. 164332-19-8
Cat. No. B2792437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine
CAS164332-19-8
Molecular FormulaC15H30N4O2
Molecular Weight298.431
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCN2CCNCC2
InChIInChI=1S/C15H30N4O2/c1-15(2,3)21-14(20)19-12-10-18(11-13-19)9-8-17-6-4-16-5-7-17/h16H,4-13H2,1-3H3
InChIKeyIWBXAKBMGYBZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-tert-Butoxycarbonylpiperazino]ethyl-piperazine (CAS 164332-19-8) – Identity, Class, and Regulatory Baseline for Scientific Procurement


N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine (IUPAC: tert-butyl 4-(2-piperazin-1-ylethyl)piperazine-1-carboxylate; CAS 164332-19-8) is a bifunctional bispiperazine building block bearing a Boc-protected piperazine at one terminus and a free NH-piperazine at the other . With molecular formula C15H30N4O2 and a molecular weight of 298.42 g/mol, it is classified under the ECHA C&L Inventory as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This compound is not catalogued in PubChem as a discrete bioactivity entry, consistent with its primary role as a synthetic intermediate rather than a final bioactive entity [2].

Why Generic Piperazine Building Blocks Cannot Replace N-[4-tert-Butoxycarbonylpiperazino]ethyl-piperazine in Bifunctional Scaffold Synthesis


Simple N-Boc-piperazine (CAS 57260-71-6) or N-Boc-N'-ethyl-piperazine analogs provide only one piperazine ring with limited topological reach, while the target compound delivers a pre-assembled bispiperazine architecture with a two-carbon ethyl bridge that simultaneously extends linker geometry, introduces a second protonatable nitrogen for solubility enhancement, and enables orthogonal sequential functionalization via the Boc-protected versus free amine [1]. Substituting with the piperidine analog (CAS 198627-75-7) eliminates one nitrogen center, reducing both hydrogen-bond donor/acceptor capacity and the pKa-modulation range critical for ternary complex stabilization in PROTAC design . These structural distinctions produce quantifiable differences in solubility, protonation state, and synthetic versatility that are detailed in Section 3.

Quantitative Differentiation Evidence: N-[4-tert-Butoxycarbonylpiperazino]ethyl-piperazine vs. Closest Analogs


Solubility Enhancement: Bispiperazine PROTAC Linkers Yield 170-Fold Aqueous Solubility Increase Over Mono-Piperazine Precursors

In a systematic study of VHL-recruiting USP7 PROTAC degraders, introduction of a bis-basic piperazine-modified linker (analogous to the structural motif provided by the target compound) into PROTAC 40 produced a 170-fold increase in thermodynamic aqueous solubility compared to its mono-piperazine precursor, while retaining high target selectivity and degradation efficiency [1]. The target compound, bearing both a Boc-protected piperazine and a free piperazine linked by an ethyl bridge, provides precisely this bis-basic architecture. By contrast, the simpler 1-Boc-piperazine (CAS 57260-71-6) supplies only a single piperazine unit incapable of conferring this dual-protonation solubility benefit.

PROTAC linker design Aqueous solubility USP7 degrader

Protonatable Nitrogen Count: Target Compound Provides 4 Nitrogen Centers vs. 3 in the Piperidine Analog, Expanding pKa Modulation Range

The target compound (C15H30N4O2) contains four nitrogen atoms distributed across two piperazine rings, yielding two protonatable sites beyond the carbamate nitrogen . The closest piperidine analog, tert-butyl 4-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate (CAS 198627-75-7; C16H31N3O2), substitutes one piperazine with a piperidine ring, reducing the nitrogen count to three and eliminating one protonatable center . In PROTAC linker design, each additional piperazine nitrogen introduces a pKa ~8–9 protonation site that enhances aqueous solubility at physiological pH; the RSC Advances study demonstrated that subtle alterations in piperazine-containing linker composition can shift pKa values by >1 log unit, fundamentally altering the protonation state and, consequently, ternary complex formation efficiency [1].

pKa modulation Linker protonation Ternary complex stability

Orthogonal Reactivity Advantage: Boc-Protected vs. Free Piperazine Enables Sequential Functionalization Without Protecting Group Interconversion

The target compound uniquely integrates a Boc-protected piperazine and a free NH-piperazine within the same molecule, separated by a two-carbon ethyl spacer . This contrasts with symmetric bispiperazines such as 1,4-Bis(Boc)piperazine (CAS 76535-75-6), which requires selective mono-deprotection before differential functionalization, introducing additional synthetic steps, yield losses, and purification burden . The mono-Boc, mono-free architecture of the target compound permits direct alkylation, acylation, or reductive amination at the free piperazine while the Boc group remains intact, followed by orthogonal Boc deprotection (TFA/DCM) to reveal the second reactive amine. This 'pre-differentiated' design eliminates one full synthetic step compared to symmetric bis-Boc strategies, translating to approximately 15–30% overall yield improvement over a two-step differential functionalization sequence based on typical Boc protection/deprotection efficiencies [1].

Orthogonal protection Sequential derivatization Building block efficiency

Predicted Boiling Point (393.0 °C) and Density (1.054 g/cm³) Define Handling and Purification Parameters Relative to Lower-Molecular-Weight Analogs

The target compound exhibits a predicted boiling point of 393.0 ± 42.0 °C and a predicted density of 1.054 ± 0.06 g/cm³, based on ACD/Labs or analogous computational prediction models reported on Chemsrc . In comparison, the simpler analog 1-(2-N-Boc-aminoethyl)piperazine (CAS 140447-78-5; C11H23N3O2, MW 229.32) has a lower predicted boiling point of 357.2 ± 27.0 °C . The approximately 36 °C higher boiling point of the target compound reflects its larger molecular weight and additional intermolecular interactions from the second piperazine ring, which influences distillation and rotary evaporation conditions during purification. The higher density also affects chromatographic retention behavior on silica gel, with increased Rf values anticipated in polar solvent systems compared to the lighter analog.

Physicochemical properties Purification compatibility Storage and handling

GHS Hazard Profile: Eye Damage Category 1 (H318) Differentiates Handling Requirements from Less Hazardous Piperidine Analog

Under the ECHA C&L Inventory, the target compound is notified with Eye Dam. 1 (H318), Acute Tox. 4 (H302), Skin Irrit. 2 (H315), and STOT SE 3 (H335) [1]. The piperidine analog (CAS 198627-75-7) is commercially supplied by Sigma-Aldrich with standard research-grade safety labeling but without the Eye Dam. 1 classification prominently flagged in the same regulatory database . The H318 classification for the target compound mandates the use of sealed goggles or face shields and dedicated eye-wash stations during handling, a requirement that may not be triggered for the piperidine comparator. This differential hazard profile arises from the additional basic amine in the bispiperazine structure, which can cause more severe ocular corrosion upon contact.

Safety classification GHS hazard Laboratory handling

Commercial Availability and Purity: 98.0% Assay with 10-Day Lead Time Defines Procurement Planning vs. Catalog-Stock Analogs

The target compound is commercially available from at least one verified Chinese supplier (Shanghai Huayuan Shiji Maoyi Co.) at 98.0% purity with a 10-day lead time and in-stock availability, according to the Chemsrc supplier database . By contrast, the piperidine analog (CAS 198627-75-7) is stocked by Sigma-Aldrich as a catalog product with 98% purity and standard shipping , reflecting its more established supply chain. The 1-(2-N-Boc-aminoethyl)piperazine analog (CAS 140447-78-5) is widely available from multiple vendors (MedChemExpress, Bidepharm, etc.) at 97% purity with shorter lead times . The target compound's more limited supplier base and 10-day lead time necessitate procurement planning for multi-step synthesis campaigns, but its unique bifunctional architecture may justify the sourcing effort.

Supplier specification Purity Lead time

Prioritized Application Scenarios for N-[4-tert-Butoxycarbonylpiperazino]ethyl-piperazine Based on Verified Differentiation Evidence


PROTAC Linker Synthesis Requiring Enhanced Aqueous Solubility via Bis-Basic Piperazine Architecture

The target compound is optimally deployed as a linker building block in PROTAC (Proteolysis Targeting Chimera) programs where aqueous solubility is a known bottleneck. The bispiperazine motif has been shown to deliver a 170-fold solubility increase in VHL-recruiting USP7 degraders compared to mono-piperazine precursors [1]. Its orthogonal Boc/free-NH design allows sequential conjugation to an E3 ligase ligand (e.g., VHL or CRBN binder) at the free piperazine, followed by Boc deprotection and attachment of the POI-targeting warhead—all without protecting group interconversion steps [2].

Synthesis of BTK Kinase Inhibitor Intermediates Incorporating Alkylated Bispiperazine Scaffolds

Patents describing alkylated piperazine compounds as BTK inhibitors (e.g., Hoffmann-La Roche EP2773639) employ bispiperazine architectures structurally related to the target compound [3]. The ethyl-bridged bispiperazine core serves as a privileged scaffold for optimizing kinase selectivity, and the target compound's pre-installed orthogonal protection enables rapid analog generation. Researchers synthesizing BTK inhibitor libraries can use this building block to introduce diversity at either piperazine ring independently.

Construction of Heterobifunctional Degraders with Extended Linker Reach and Tunable pKa

The two-carbon ethyl spacer between the two piperazine rings provides an extended linker geometry of approximately 6–7 Å (estimated from the ethyl bridge plus piperazine ring dimensions), offering greater reach than single-piperazine linkers such as 1-Boc-piperazine (~3–4 Å) . The dual protonatable nitrogens enable pKa modulation over a range of ~8–9, which can be further tuned by substituent choice, as demonstrated by the RSC Advances study showing that subtle modifications to piperazine-containing linkers shift pKa values by >1 log unit [4].

Specialty Building Block Procurement for MedChem Libraries Targeting CNS-Penetrant Candidates

Piperazine-containing compounds are well-represented in CNS drug discovery due to their balanced polarity and hydrogen-bonding capacity. The target compound's four-nitrogen architecture, combined with the lipophilic Boc group, provides a calculated logP profile suitable for blood-brain barrier penetration optimization. Unlike the piperidine analog (CAS 198627-75-7), the additional piperazine nitrogen offers an extra handle for reducing P-glycoprotein efflux susceptibility through strategic N-substitution during lead optimization .

Quote Request

Request a Quote for N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.